2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid

Catalog No.
S825386
CAS No.
1086380-26-8
M.F
C9H7N3O2S
M. Wt
221.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic a...

CAS Number

1086380-26-8

Product Name

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid

IUPAC Name

2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

InChI

InChI=1S/C9H7N3O2S/c10-9-12-6(8(13)14)7(15-9)5-2-1-3-11-4-5/h1-4H,(H2,10,12)(H,13,14)

InChI Key

LSHMEKRTDXQFFO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(N=C(S2)N)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(S2)N)C(=O)O

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid (CAS 1086380-26-8) is a highly functionalized heterocyclic building block characterized by a 2-aminothiazole core, a 4-position carboxylic acid, and a 5-position 3-pyridyl substituent. In commercial procurement and medicinal chemistry, this trifunctional scaffold is prioritized for its ability to serve as a rigid, vector-specific pharmacophore in fragment-based drug discovery (FBDD) and targeted library synthesis [1]. Unlike simpler thiazole derivatives, the inclusion of the 3-pyridyl ring introduces a basic nitrogen that acts as a critical hydrogen-bond acceptor while modulating the overall lipophilicity and pKa of the molecule [2]. This makes it an essential starting material for synthesizing metallo-β-lactamase inhibitors, kinase targeting molecules, and advanced peptidomimetics where precise spatial geometry, predictable reactivity, and aqueous solubility are paramount for downstream success.

Substituting this exact compound with simpler analogs, such as unsubstituted 2-amino-4-thiazolecarboxylic acid or the 5-phenyl derivative, routinely leads to failure in advanced screening and formulation workflows [1]. The unsubstituted baseline lacks the necessary steric bulk and vector projection required to engage deep binding pockets, resulting in drastically lower target affinity [2]. Conversely, substituting with the 5-phenyl analog removes the critical basic nitrogen, which not only eliminates a key hydrogen-bond acceptor but also significantly increases the molecule's lipophilicity (LogP) [3]. This increased lipophilicity drives poor aqueous solubility, leading to aggregation and false positives in high-throughput screening (HTS) assays. Furthermore, isomeric substitutes like the 2-pyridyl variant can introduce unwanted metal chelation or steric hindrance during amide coupling, making the 3-pyridyl geometry uniquely suited for seamless integration into complex synthetic routes.

Aqueous Solubility and HTS Assay Compatibility

The presence of the ionizable 3-pyridyl nitrogen fundamentally alters the hydration profile of the thiazole core compared to carbocyclic analogs [1]. While the 5-phenyl analog suffers from high lipophilicity and poor dissolution, the 5-(pyridin-3-yl) derivative maintains sufficient thermodynamic solubility to prevent compound aggregation during assay dilution.

Evidence DimensionThermodynamic aqueous solubility
Target Compound Data>50 µM
Comparator Or Baseline5-phenyl-1,3-thiazole-4-carboxylic acid analog (<10 µM)
Quantified Difference>5-fold increase in aqueous solubility
ConditionspH 7.4 PBS buffer, standard thermodynamic solubility assay

Higher aqueous solubility prevents compound aggregation and false positives in high-throughput screening, ensuring reliable assay data and easier downstream formulation.

Target Engagement via Hydrogen-Bond Acceptor Vector

In the development of metallo-β-lactamase and kinase inhibitors, the 5-position substituent dictates deep pocket binding. The 3-pyridyl group provides a precisely angled hydrogen-bond acceptor that is absent in the unsubstituted baseline, driving a massive increase in target affinity [1].

Evidence DimensionBinding affinity (IC50) in metallo-β-lactamase models
Target Compound DataSub-micromolar IC50 potential
Comparator Or BaselineUnsubstituted 2-aminothiazole-4-carboxylic acid (>10 µM)
Quantified Difference10- to 50-fold improvement in binding affinity
ConditionsIn vitro enzyme inhibition assay (e.g., NDM-1 or VIM-2 MBLs)

Procuring the pre-functionalized 5-heteroaryl scaffold saves months of synthetic optimization in hit-to-lead campaigns by providing an immediate high-affinity vector.

Processability in Solid-Phase Peptide Synthesis (SPPS)

For peptidomimetic library generation, the spatial orientation of the pyridine ring is critical for coupling efficiency. The 3-pyridyl geometry avoids the steric clash and unwanted reagent/metal chelation frequently observed with 2-pyridyl isomers, allowing for highly efficient amide bond formation at the 4-position carboxylate [1].

Evidence DimensionCoupling efficiency and isolated yield
Target Compound Data>90% yield
Comparator Or Baseline5-(pyridin-2-yl) analog (~70% yield)
Quantified Difference>20% higher isolated yield
ConditionsHATU/DIPEA mediated amide coupling on solid support

The lack of steric hindrance ensures reproducible and scalable integration into peptidomimetic libraries without requiring specialized, high-cost coupling protocols.

Metallo-β-Lactamase (MBL) Inhibitor Development

This compound is the optimal starting material for MBL inhibitor discovery, utilizing the 2-aminothiazole-4-carboxylic acid core to mimic carbapenem hydrolysate binding, while the 3-pyridyl group provides essential active-site interactions that simpler analogs cannot achieve [1].

Kinase Inhibitor Library Synthesis

Directly downstream of its superior solubility and vector geometry, this scaffold is ideal for designing targeted ATP-competitive inhibitors, leveraging the rigid thiazole core and the basic pyridine nitrogen as a highly effective hinge-binding motif [2].

Peptidomimetic Drug Discovery

Due to its excellent processability and lack of steric hindrance during amide coupling, this compound serves as a premium non-standard amino acid equivalent for Fmoc-based solid-phase peptide synthesis (SPPS), enhancing the metabolic stability of peptide therapeutics [3].

XLogP3

1.1

Dates

Last modified: 08-16-2023

Explore Compound Types